molecular formula C13H18ClN B1654967 2-Propyn-1-amine, N,N-diethyl-3-phenyl-, hydrochloride CAS No. 30011-40-6

2-Propyn-1-amine, N,N-diethyl-3-phenyl-, hydrochloride

Cat. No. B1654967
CAS RN: 30011-40-6
M. Wt: 223.74 g/mol
InChI Key: GPRPJPQKPYOXNG-UHFFFAOYSA-N
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Description

“2-Propyn-1-amine, N,N-diethyl-” is a chemical compound with the molecular formula C7H13N . It is also known by other names such as Diethylpropargylamine and 1-N,N-Diethylamino-2-propyne . This compound is related to “3-Phenyl-2-propyn-1-amine hydrochloride”, which has the molecular formula C9H10ClN .


Molecular Structure Analysis

The molecular structure of “2-Propyn-1-amine, N,N-diethyl-” can be represented by the InChI string: InChI=1S/C7H13N/c1-4-7-8(5-2)6-3/h1H,5-7H2,2-3H3 . The molecular weight of this compound is 111.18 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of “2-Propyn-1-amine, N,N-diethyl-” is 111.18 g/mol . Its exact mass and monoisotopic mass are 167.0501770 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 .

Mechanism of Action

Target of Action

The primary target of 2-Propyn-1-amine, N,N-diethyl-3-phenyl-, hydrochloride is Dopamine β-hydroxylase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine from dopamine.

Mode of Action

As a Dopamine β-hydroxylase inhibitor , this compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of dopamine to norepinephrine. This results in an increase in dopamine levels and a decrease in norepinephrine levels.

properties

IUPAC Name

N,N-diethyl-3-phenylprop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-3-14(4-2)12-8-11-13-9-6-5-7-10-13;/h5-7,9-10H,3-4,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRPJPQKPYOXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184090
Record name 2-Propyn-1-amine, N,N-diethyl-3-phenyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyn-1-amine, N,N-diethyl-3-phenyl-, hydrochloride

CAS RN

30011-40-6
Record name 2-Propyn-1-amine, N,N-diethyl-3-phenyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030011406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propyn-1-amine, N,N-diethyl-3-phenyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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